

A Comprehensive Guide to the Synthesis of Mercuric Bromide from Elemental Precursors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercuric bromide*

Cat. No.: *B147993*

[Get Quote](#)

DISCLAIMER: The following guide is intended for qualified researchers and professionals in controlled laboratory settings. Mercury, bromine, and **mercuric bromide** are all extremely toxic and hazardous materials. Appropriate personal protective equipment (PPE), including but not limited to a certified fume hood, chemical-resistant gloves, and respiratory protection, must be used at all times. All procedures involving these substances should be conducted with extreme caution and adherence to institutional and governmental safety regulations.

Introduction

Mercuric bromide (HgBr_2), also known as mercury(II) bromide, is an inorganic compound that serves as a valuable laboratory reagent.^[1] It is utilized in specific chemical reactions, such as the Koenigs-Knorr reaction for forming glycosidic bonds in carbohydrate chemistry.^[1] This white solid can be synthesized through the direct combination of its constituent elements: liquid metallic mercury and liquid bromine.^{[1][2][3]} This document provides a detailed overview of this synthesis, including the experimental protocol, physical and chemical properties of the product, and a visual representation of the workflow.

Chemical and Physical Properties

A summary of the key quantitative data for **mercuric bromide** is presented below. These properties are crucial for handling, storage, and application of the compound.

Property	Value	Reference(s)
Chemical Formula	HgBr ₂	[1] [4]
Molar Mass	360.41 g/mol	[1] [4]
Appearance	White solid	[1]
Density	6.03 g/cm ³	[1]
Melting Point	237 °C (459 °F; 510 K)	[1]
Boiling Point	322 °C (612 °F; 595 K)	[1]
Solubility in Water	0.6 g/100 mL (at 25 °C)	[1]
Solubility in Ethanol	30 g/100 mL (at 25 °C)	[1]
CAS Number	7789-47-1	[1] [4]

Experimental Protocol: Direct Synthesis

The synthesis of **mercuric bromide** from its elements is a direct combination reaction.[\[3\]](#)[\[5\]](#)

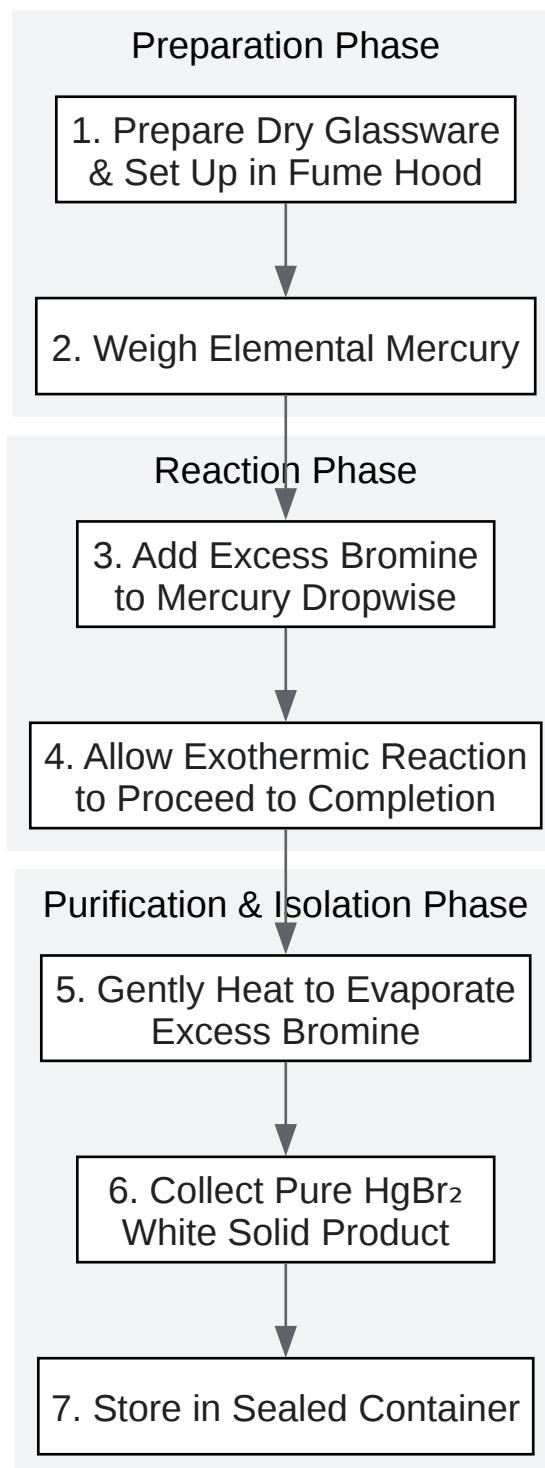
The stoichiometry of the reaction is one mole of mercury reacting with one mole of diatomic bromine to produce one mole of **mercuric bromide**.[\[6\]](#)

Reaction: Hg + Br₂ → HgBr₂

To ensure the primary product is **mercuric bromide** (HgBr₂) and not mercurous bromide (Hg₂Br₂), a slight excess of bromine is typically used.[\[7\]](#)

Materials and Equipment:

- Elemental mercury (Hg), high purity
- Elemental bromine (Br₂), high purity
- Round-bottom flask or reaction ampule
- Dropping funnel or glass pipette


- Heating mantle and temperature controller
- Condenser
- Fume hood
- Appropriate PPE (gas mask with filter for mercury and bromine, nitrile gloves, etc.)([\[7\]](#))

Methodology:

- Preparation: All glassware must be scrupulously dried to prevent side reactions. The entire procedure must be conducted within a certified and functioning fume hood.
- Reaction Setup: A pre-weighed quantity of elemental mercury is placed into the reaction vessel (e.g., a round-bottom flask).([\[7\]](#))
- Addition of Bromine: A stoichiometric equivalent or a slight excess of bromine is carefully added to the mercury.[\[7\]](#) This can be done dropwise using a pipette or dropping funnel. The reaction is exothermic and may become vigorous, causing the bromine to boil (boiling point: 58.8 °C).[\[7\]](#)[\[8\]](#) The addition should be controlled to manage the reaction rate.
- Reaction Completion: The mixture is allowed to react, which may take from 20 minutes to several hours.[\[7\]](#) Gentle heating can be applied to drive the reaction to completion, ensuring all the mercury has reacted. A white solid, **mercuric bromide**, will form.[\[8\]](#)
- Removal of Excess Reactant: After the reaction is complete, any unreacted bromine must be removed. This is typically achieved by gently heating the reaction vessel to boil off the excess bromine.[\[7\]](#) The bromine vapor should be appropriately scrubbed and not released into the atmosphere.
- Product Isolation: Once all the excess bromine has been evaporated, the remaining white, crystalline solid is pure **mercuric bromide**.[\[7\]](#) The product can then be collected and stored in a tightly sealed, appropriately labeled container.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **mercuric bromide** from elemental mercury and bromine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mercury(II) bromide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. Mercury(II) bromide [webbook.nist.gov]
- 5. quora.com [quora.com]
- 6. brainly.com [brainly.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Synthesis of Mercuric Bromide from Elemental Precursors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147993#initial-synthesis-of-mercuric-bromide-from-mercury-and-bromine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com